molecular formula C19H15NO4 B2355222 3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one CAS No. 799265-98-8

3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one

Cat. No.: B2355222
CAS No.: 799265-98-8
M. Wt: 321.332
InChI Key: XJIIPBJKELUVHJ-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-indole-1-carbonyl)-6-methoxy-chromen-2-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The presence of the methoxy group and the chromen-2-one structure suggests that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring system, a carbonyl group, and a methoxy group attached to a chromen-2-one structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and methoxy groups could impact its solubility and reactivity .

Scientific Research Applications

Molecular Docking and Structural Analysis

Research on compounds containing the chromen and indole moieties has demonstrated their potential in molecular docking studies. For example, a study involving molecular docking, Hirshfeld surface, spectroscopic, electronic, NLO, and thermodynamic analyses on novel hybrid compounds containing pyrazole and coumarin cores provided insights into macromolecule-ligand interactions, highlighting the compound's potential in understanding biological interactions and designing new drugs (Sert et al., 2018).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds is another significant application. A study demonstrated an efficient protocol for the synthesis of 2-aryl- and heteroaryl-2H-chromenes, showcasing the versatility of chromene derivatives in pharmaceutical applications (Graham & Doyle, 2012).

Imaging of Apoptosis in Cancer

Carbon-11-labeled 4-aryl-4H-chromenes have been developed as new PET agents for imaging apoptosis in cancer, indicating the potential of chromene derivatives in diagnostic applications (Gao et al., 2010).

Antibacterial Activity

The synthesis of novel bioactive indole-substituted chromene derivatives via one-pot three-component reaction showed that some products exhibit promising antibacterial activities, which could lead to new treatments for bacterial infections (Hossein nia et al., 2012).

Antimicrobial Activity

Synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for the synthesis of Warfarin and its analogues demonstrated the potential of chromene derivatives in synthesizing bioactive molecules with antimicrobial properties (Alonzi et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many indole-containing compounds interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-14-6-7-17-13(10-14)11-15(19(22)24-17)18(21)20-9-8-12-4-2-3-5-16(12)20/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIIPBJKELUVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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